molecular formula C12H17NO4 B14592327 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester CAS No. 61448-20-2

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester

Cat. No.: B14592327
CAS No.: 61448-20-2
M. Wt: 239.27 g/mol
InChI Key: BDALRCIMXADPJC-UHFFFAOYSA-N
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Description

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester is an organic compound with the molecular formula C12H17NO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

The synthesis of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be achieved through several methods. One common synthetic route involves the condensation of diethyl 1-benzoyl-3,4-pyrroledicarboxylate, followed by hydrolysis . The reaction conditions typically include the use of solvents such as ethanol and catalysts like iron (III) chloride to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane. Major products formed from these reactions include substituted pyrroles and other pyrrole derivatives .

Scientific Research Applications

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, leading to alterations in cellular processes. Specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dimethyl-, diethyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

61448-20-2

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

diethyl 4,5-dimethylpyrrole-1,3-dicarboxylate

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)10-7-13(9(4)8(10)3)12(15)17-6-2/h7H,5-6H2,1-4H3

InChI Key

BDALRCIMXADPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C(=C1C)C)C(=O)OCC

Origin of Product

United States

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